N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide
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Overview
Description
N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C29H29N5O4S and its molecular weight is 543.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Research has demonstrated the versatility of quinazoline derivatives in chemical synthesis. For example, Markosyan et al. (2018) explored the transformations of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, showing how it reacts with nucleophiles to produce derivatives with potential biological applications. These reactions underscore the compound's role in synthesizing various bioactive molecules (Markosyan et al., 2018).
Antimicrobial Activity
Foroumadi et al. (2006) synthesized N-(Phenethyl)piperazinyl quinolone derivatives, including methoxyimino-substituted compounds, and evaluated their antimicrobial activity against both Gram-positive and Gram-negative microorganisms. This study highlights the potential of quinazoline derivatives as antimicrobial agents (Foroumadi et al., 2006).
Anxiosedative and Antidepressant Properties
A series of acetanilide derivatives of quinazoline were synthesized and assessed for their anxiosedative and antidepressant properties. Tyurenkov et al. (2013) found that certain derivatives exhibited pronounced anxiolytic, antiphobic, and antidepressant activity, indicating their potential as psychotropic agents (Tyurenkov et al., 2013).
Antitumor and Antiviral Agents
El-Sherbeny et al. (2003) synthesized and tested a new series of quinazoline derivatives for their antitumor and antiviral activities. Compounds exhibited broad spectrum antitumor activity and moderate anti HIV-1 potency, suggesting their potential as therapeutic agents in cancer and viral infections (El-Sherbeny et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, it can influence the contraction of smooth muscles in various parts of the body .
Action Environment
Biochemical Analysis
Biochemical Properties
This compound interacts with alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound’s interaction with these receptors could influence various biochemical reactions.
Cellular Effects
The compound’s interaction with alpha1-adrenergic receptors could have significant effects on cellular processes. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound could potentially influence these cellular functions.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with alpha1-adrenergic receptors . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .
Properties
IUPAC Name |
N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O4S/c1-38-25-14-8-7-13-24(25)32-15-17-33(18-16-32)27(36)20-39-29-30-23-12-6-5-11-22(23)28(37)34(29)31-26(35)19-21-9-3-2-4-10-21/h2-14H,15-20H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXRUJITMOSXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3NC(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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